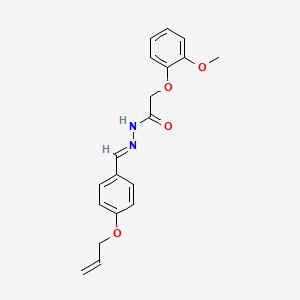

N'-(4-(Allyloxy)benzylidene)-2-(2-methoxyphenoxy)acetohydrazide

Descripción

N’-(4-(Aliloxi)bencilideno)-2-(2-metoxifenoxi)acetohidrazida es un compuesto orgánico complejo conocido por su estructura química única y posibles aplicaciones en varios campos. Este compuesto presenta un grupo aliloxi unido a una parte bencilideno, que está conectado adicionalmente a un grupo acetohidrazida a través de un enlace metoxifenoxi. La intrincada disposición de estos grupos funcionales contribuye a sus propiedades químicas y reactividad distintivas.

Propiedades

Número CAS |

303084-14-2 |

|---|---|

Fórmula molecular |

C19H20N2O4 |

Peso molecular |

340.4 g/mol |

Nombre IUPAC |

2-(2-methoxyphenoxy)-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide |

InChI |

InChI=1S/C19H20N2O4/c1-3-12-24-16-10-8-15(9-11-16)13-20-21-19(22)14-25-18-7-5-4-6-17(18)23-2/h3-11,13H,1,12,14H2,2H3,(H,21,22)/b20-13+ |

Clave InChI |

ZBMMXJQOIZBBIF-DEDYPNTBSA-N |

SMILES isomérico |

COC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=C(C=C2)OCC=C |

SMILES canónico |

COC1=CC=CC=C1OCC(=O)NN=CC2=CC=C(C=C2)OCC=C |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de N’-(4-(Aliloxi)bencilideno)-2-(2-metoxifenoxi)acetohidrazida generalmente implica un proceso de varios pasos. Un método común comienza con la preparación de 4-(aliloxi)benzaldehído, que luego se hace reaccionar con 2-(2-metoxifenoxi)acetato de hidrazida en condiciones específicas para formar el producto deseado. Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o metanol, y catalizadores como ácido acético para facilitar la reacción de condensación.

Métodos de producción industrial

En un entorno industrial, la producción de N’-(4-(Aliloxi)bencilideno)-2-(2-metoxifenoxi)acetohidrazida puede involucrar reactores por lotes a gran escala donde los reactivos se combinan a temperaturas y presiones controladas. El proceso también puede incluir pasos de purificación como recristalización o cromatografía para garantizar la pureza y calidad del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

N’-(4-(Aliloxi)bencilideno)-2-(2-metoxifenoxi)acetohidrazida puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes u otros derivados.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas, a menudo involucrando hidrogenación.

Sustitución: Los grupos aliloxi y metoxilo pueden participar en reacciones de sustitución, lo que lleva a la formación de nuevos compuestos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio, agentes reductores como borohidruro de sodio y nucleófilos para reacciones de sustitución. Las condiciones de reacción varían según la transformación deseada, a menudo involucrando temperaturas, solventes y catalizadores específicos.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen del tipo de reacción y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir aldehídos o ácidos carboxílicos, mientras que la reducción podría producir alcoholes o aminas.

Aplicaciones Científicas De Investigación

N’-(4-(Aliloxi)bencilideno)-2-(2-metoxifenoxi)acetohidrazida tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.

Biología: La actividad biológica del compuesto se explora para posibles aplicaciones terapéuticas, como propiedades antimicrobianas o anticancerígenas.

Medicina: La investigación sobre sus efectos farmacológicos y su potencial como candidato a fármaco está en curso.

Industria: Se utiliza en el desarrollo de nuevos materiales, recubrimientos y otras aplicaciones industriales.

Mecanismo De Acción

El mecanismo de acción de N’-(4-(Aliloxi)bencilideno)-2-(2-metoxifenoxi)acetohidrazida implica su interacción con objetivos y vías moleculares específicas. Los grupos funcionales del compuesto le permiten unirse a enzimas o receptores, modulando su actividad. Esta interacción puede conducir a varios efectos biológicos, como la inhibición del crecimiento microbiano o la inducción de la muerte celular en las células cancerosas. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos.

Comparación Con Compuestos Similares

Compuestos similares

Los compuestos similares a N’-(4-(Aliloxi)bencilideno)-2-(2-metoxifenoxi)acetohidrazida incluyen otros derivados de hidrazida y compuestos bencilideno. Algunos ejemplos incluyen:

- N’-(4-(Metoxi)bencilideno)-2-(2-metoxifenoxi)acetohidrazida

- N’-(4-(Etoxi)bencilideno)-2-(2-metoxifenoxi)acetohidrazida

Unicidad

Lo que diferencia a N’-(4-(Aliloxi)bencilideno)-2-(2-metoxifenoxi)acetohidrazida es su combinación única de grupos funcionales, que confieren una reactividad química y actividad biológica distintas. La presencia del grupo aliloxi, en particular, mejora su potencial para diversas aplicaciones en comparación con compuestos similares.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.